Tert-butyl 2-(chloromethyl)pyridin-4-ylcarbamate
Description
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
tert-butyl N-[2-(chloromethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,7H2,1-3H3,(H,13,14,15) |
InChI Key |
VKOHIANYHBTMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 4-Aminopyridine Derivatives
The Boc group is introduced early to protect the amine functionality. A common precursor is 4-aminopyridine , which undergoes carbamate formation with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
Reaction Conditions :
Example :
Chloromethylation at the 2-Position
Introducing the chloromethyl group at the 2-position involves two primary strategies:
Directed Ortho Metalation (DoM) and Chlorination
This method leverages the Boc group’s directing effects to deprotonate the 2-position, followed by trapping with a chlorinating agent.
Procedure :
-
Metalation : Treat tert-butyl pyridin-4-ylcarbamate with a strong base (e.g., n-BuLi or LDA) at -78°C to form a lithiated intermediate at the 2-position.
-
Quenching with Formaldehyde : Add paraformaldehyde to generate a hydroxymethyl intermediate.
-
Chlorination : React the hydroxymethyl group with thionyl chloride (SOCl) or phosphorus pentachloride (PCl) to yield the chloromethyl group.
Optimization Notes :
-
Additives : N,N-Dimethylethanolamine improves reaction efficiency by stabilizing intermediates.
-
Temperature : Maintain <-70°C during metalation to avoid side reactions.
Example :
Radical Chlorination of a Methyl Precursor
An alternative route involves chlorinating a pre-existing methyl group at the 2-position.
Steps :
-
Methylation : Introduce a methyl group via Friedel-Crafts alkylation (challenging due to pyridine’s electron-deficient nature) or cross-coupling (e.g., Suzuki-Miyaura with a methylboronic ester).
-
Radical Chlorination : Use chlorine gas (Cl) under UV light or a radical initiator (e.g., AIBN) to convert the methyl group to chloromethyl.
Challenges :
-
Over-chlorination to CCl must be controlled.
-
Boc group stability under radical conditions requires inert atmospheres.
One-Pot Sequential Functionalization
A patent by CA3087004A1 describes a method for synthesizing Boc-protected chloropyridine derivatives via sequential mixing of neutral reagents. Adapting this approach:
Procedure :
-
Mix tert-butyl pyridin-4-ylcarbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in THF.
-
Add a base (e.g., KCO) to deprotonate the hydroxymethyl intermediate.
Advantages :
Comparative Analysis of Synthetic Routes
Critical Considerations in Process Optimization
Solvent and Temperature Effects
Role of Additives
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-(chloromethyl)pyridin-4-yl)carbamate can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: N-substituted carbamates, thiocarbamates, alkoxycarbamates.
Oxidation: Pyridine N-oxides, chloromethyl ketones.
Reduction: Amines, alcohols.
Scientific Research Applications
Chemistry: tert-Butyl (2-(chloromethyl)pyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be employed in the design of enzyme inhibitors or receptor modulators .
Medicine: It can be used to synthesize pharmacologically active molecules with potential therapeutic effects .
Industry: In the industrial sector, tert-butyl (2-(chloromethyl)pyridin-4-yl)carbamate is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (2-(chloromethyl)pyridin-4-yl)carbamate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloromethyl group allows for covalent modification of target molecules, leading to changes in their activity or function. The tert-butyl carbamate group can also influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
The following analysis compares tert-butyl 2-(chloromethyl)pyridin-4-ylcarbamate with structurally related pyridine and pyrimidine carbamates, focusing on substituent effects, reactivity, and applications.
Structural and Substituent Differences
Key Observations :
- Reactivity : The chloromethyl group in the target compound (vs. simple chloro or bromo substituents) enables alkylation or further substitution reactions, enhancing its utility in derivatization .
- Ring System : Pyrimidine analogs (e.g., ) exhibit distinct electronic profiles due to nitrogen atom placement, affecting reactivity in cross-coupling or cyclization reactions .
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 253.07 g/mol | |
| Solubility (25°C) | Soluble in DCM, THF; insoluble in H₂O | |
| Stability (pH 7.4, 37°C) | t₁/₂ > 48 hours |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Free pyridin-4-amine | Acidic Boc deprotection | Use anhydrous conditions, avoid H⁺ |
| Di-substituted derivatives | Excess nucleophile | Stoichiometric control, slow addition |
| Oxidized chloromethyl | Exposure to light/air | Store under argon, use antioxidants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
